molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0

4-Hydroxyphenylacetamide

Cat. No. B194378
CAS RN: 17194-82-0
M. Wt: 151.16 g/mol
InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetamide, also known as 2-(4-Hydroxyphenyl)acetamide, is a member of acetamides . It is a natural product found in Moringa oleifera, Cytophaga, and Bongardia chrysogonum . It has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .


Synthesis Analysis

4-Hydroxyphenylacetamide is used as an intermediate for the synthesis of Atenolol and various other organic compounds and pharmaceuticals . It is a process impurity for Atenolol . A one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials has been developed for the synthesis of hydroxyphenylacetic acids .


Molecular Structure Analysis

The IUPAC name of 4-Hydroxyphenylacetamide is 2-(4-hydroxyphenyl)acetamide . The InChI is InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) . The Canonical SMILES is C1=CC(=CC=C1CC(=O)N)O .


Chemical Reactions Analysis

In the synthesis of hydroxyphenylacetic acids, two artificial routes are used: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids, and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .


Physical And Chemical Properties Analysis

4-Hydroxyphenylacetamide appears as a beige fine crystalline powder . It has a molecular weight of 151.1626 .

Scientific Research Applications

Analgesic Mechanism of Action

4-Hydroxyphenylacetamide, commonly known as paracetamol or acetaminophen, is extensively used worldwide for its analgesic effects. However, the precise mechanism behind its analgesic action remains largely unknown. Research indicates the need for a better understanding to optimize pain treatment by matching the analgesic mechanism with the pain's (patho)physiology (Toussaint et al., 2010).

Impurity Determination in Pharmaceuticals

A study developed a method for determining 4-aminophenol as an impurity in paracetamol using proton nuclear magnetic resonance spectroscopy. This research contributes to ensuring the quality and safety of pharmaceutical products (Forshed et al., 2002).

Hepatoprotective Properties

Research on 4-hydroxyphenylacetic acid, a metabolite of 4-Hydroxyphenylacetamide, suggests its potential in protecting against acetaminophen-induced hepatotoxicity. It enhances phase II and antioxidant enzyme activities, suggesting a new strategy for natural hepatoprotection (Zhao et al., 2018).

Inflammatory and Edema Reduction

A study highlighted the effectiveness of 4-Hydroxyphenylacetic acid in reducing inflammation and edema by suppressing HIF-1α in seawater aspiration-induced lung injury in rats. This indicates its potential therapeutic application in pulmonary diseases (Liu et al., 2014).

Environmental Impact and Degradation

Paracetamol, an environmental contaminant, accumulates in aquatic environments. Biodegradation is considered an eco-friendly and low-cost option for its removal, highlighting the need for further research in this area (Wu et al., 2012).

Safety And Hazards

4-Hydroxyphenylacetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4-Hydroxyphenylacetamide were not found in the search results, it is noted that efficient and sustainable synthesis strategies for hydroxyphenylacetic acids are lacking . This suggests that future research could focus on developing such strategies.

properties

IUPAC Name

2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPAYPRLUDCSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066171
Record name 4-Hydroxybenzeneacetamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenylacetamide

CAS RN

17194-82-0
Record name (4-Hydroxyphenyl)acetamide
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Record name 4-(Hydroxyphenyl)acetamide
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Record name 17194-82-0
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Record name Benzeneacetamide, 4-hydroxy-
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Record name 4-Hydroxybenzeneacetamide
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Record name 4-hydroxyphenylacetamide
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Record name 4-HYDROXYBENZENEACETAMIDE
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Synthesis routes and methods I

Procedure details

Methyl 4-Hydroxyphenylacetate (4) (0.83 g) was dissolved in saturated methanolic ammonia (30 ml) and placed in a thick walled tube with Teflon screw cap. The solution was stirred in this sealed tube at room temperature for 72 hours. Reaction mixture was concentrated and redissolved in methanol-chloroform (2:8 volume by volume, 75 ml). No crystallization occurred so the solution was concentrated to half its volume and hexane was added with heating. Cooling to 0° C. gave crystals of 4-Hydroxyphenylacetamide (13) (0.524 g). This was confirmed by spectroscopy--1H NMR (d6DMSO+CF3CO2D) δ 3.23 (s, 2 H), 6.63 (d, 2 H), 7.00 (d, 2 H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(0.0032 g, 0.007 mmol) of the platinum complex, prepared as in Example 1, was stirred with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol) and 5 ml (0.28 mol) of water and 5 ml ethanol and the mixture heated under reflux for 18 hours. After cooling the liquids were removed using a rotary evaporator to give 4-hydroxy phenylacetamide (1.116 g) corresponding to 98% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
RA Davis, GK Pierens… - Magnetic Resonance in …, 2007 - Wiley Online Library
Parallel solution‐phase chemistry has yielded a series of secondary amide analogues of the fungal natural product 3‐chloro‐4‐hydroxyphenylacetamide. 3‐Chloro‐4‐…
RA Davis, D Watters, PC Healy - Tetrahedron letters, 2005 - Elsevier
… have afforded the new natural product 3-chloro-4-hydroxyphenylacetamide 1 and the … The crystal structure and one-pot synthesis of 3-chloro-4-hydroxyphenylacetamide are also …
Number of citations: 39 www.sciencedirect.com
S Stavchansky, P Wu - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
A simple and convenient method for the condensation of paminophenol (I) with 14 C‐acetic anhydride (II) yields up to 76% of 14 C‐labelled 4‐hydroxyphenylacetamide (carbonyl‐ 14 C…
JD Huang, XJ Jiang, XM Shen… - Journal of Porphyrins and …, 2009 - World Scientific
… silicon(IV) phthalocyanines (compounds 1 and 2) have been prepared by introducing paracetamol (a common antipyretic analgesic) or its isomer 4-hydroxyphenylacetamide at the axial …
Number of citations: 14 www.worldscientific.com
NM NUR, AM HUSSSEIN… - … Using Response Surface …, 2022 - papers.ssrn.com
The detection and quantification of pharmaceutical compounds in various environmental matrices is still a challenge and difficult task because of pharmaceutical compounds are …
Number of citations: 0 papers.ssrn.com
T Ishida, A Negi, Y In, M Inoue - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Structure of N-(indol-3-ylethyl)-4-hydroxyphenylacetamide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 1 scripts.iucr.org
B Selvaraj - 2014 - edoc.hu-berlin.de
… inhibitor (4-hydroxyphenylacetamide) showed subtle structural change in the active site pocEet of the protein, which confirmed the previously reported structure (PDB: 2Y8N and 2YAJ). …
Number of citations: 5 edoc.hu-berlin.de
LJ Riceberg, H Van Vunakis, L Levine - Analytical Biochemistry, 1974 - Elsevier
… Derivatives of mescaline [N-(3′,4′,5′-trimethoxyphenethyl)-4-hydroxyphenylacetamide] and of DOM [N-(2′,5′-dimethoxy-4′-methylphenylisopropyl)-4-hydroxyphenylacetamide], …
Number of citations: 43 www.sciencedirect.com
N Agerbirk, CE Olsen, HB Topbjerg… - Insect biochemistry and …, 2007 - Elsevier
… We also report the discovery of an additional metabolite of 1a; 4-hydroxyphenylacetamide … of the initial detoxification product 1b to 4-hydroxyphenylacetamide (1d) and subsequently 1e (…
Number of citations: 30 www.sciencedirect.com
J Akisanya, AW Parkins, JW Steed - Organic Process Research & …, 1998 - ACS Publications
… The catalytic reaction may be employed as the final step in the synthesis or in the preparation of the intermediate 4-hydroxyphenylacetamide. The structure of the nitrile intermediate, 1-(4…
Number of citations: 44 pubs.acs.org

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